molecular formula C13H18FN B2367274 Cyclohexyl(4-fluorophenyl)methanamine CAS No. 88536-30-5

Cyclohexyl(4-fluorophenyl)methanamine

Cat. No.: B2367274
CAS No.: 88536-30-5
M. Wt: 207.292
InChI Key: OYCUPNFRMCKIHN-UHFFFAOYSA-N
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Description

Cyclohexyl(4-fluorophenyl)methanamine (CAS: 88536-30-5) is a secondary amine featuring a cyclohexyl group and a 4-fluorophenyl substituent attached to a central methanamine backbone.

Properties

IUPAC Name

cyclohexyl-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13H,1-5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCUPNFRMCKIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(4-fluorophenyl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-fluorobenzaldehyde to form cyclohexyl(4-fluorophenyl)methanol. This intermediate is then subjected to reductive amination using ammonium formate and palladium on carbon to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of high-pressure hydrogenation and advanced purification techniques to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl(4-fluorophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl(4-fluorophenyl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares CFMA with structurally related compounds, highlighting substituent variations and molecular properties:

Compound Name Substituent(s) on Aromatic Ring Cycloalkyl Group Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Cyclohexyl(4-fluorophenyl)methanamine 4-Fluoro Cyclohexyl C₁₃H₁₇FN 207.28 88536-30-5
[1-(4-Nitrophenyl)cyclohexyl]methanamine 4-Nitro Cyclohexyl C₁₃H₁₈N₂O₂ 234.29 2228611-13-8
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine 2,4-Dichloro Cyclohexyl C₁₃H₁₇Cl₂N 258.18 944348-13-4
Cyclohexyl(2,4-difluorophenyl)methanamine 2,4-Difluoro Cyclohexyl C₁₃H₁₇F₂N 225.28 N/A
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl 4-Fluoro Cyclopropyl C₁₀H₁₃ClFN 201.67 1269437-73-1

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro substituent in CFMA (electron-withdrawing) contrasts with nitro (strongly electron-withdrawing in ) and methoxy (electron-donating in analogs like 2c(4-methoxyphenyl)methanamine ). These differences influence electronic properties and reactivity.

Reduction of Oximes to Amines

highlights the use of palladium-based catalysts for reducing oximes to amines under mild conditions (1 atm H₂ in H₂O).

Spectroscopic Data Comparison

NMR and Mass Spectrometry

Key spectral data for CFMA and analogs are summarized below:

Compound $ ^1H $ NMR (δ, ppm) GC/MS (m/z, %) References
CFMA (17f) Not explicitly reported, but similar to 17e 176 (40), 135 (15), 109 (100)
(4-Fluorophenyl)methanamine (2d) $ ^1H $: 7.30–7.20 (m, 2H), 6.95–6.85 (m, 2H) (CDCl₃) Not reported
[1-(4-Nitrophenyl)cyclohexyl]methanamine Not reported Molecular ion peak: 234.29

Insights :

  • The 4-fluorophenyl group in CFMA and 2d shows characteristic aromatic proton splitting patterns in $ ^1H $ NMR .
  • Mass spectra of CFMA (17f) indicate a base peak at m/z 109, likely corresponding to the 4-fluorobenzyl fragment .

Pharmacological and Functional Insights

While direct data for CFMA are lacking, related compounds provide context:

  • Sarizotan Hydrochloride (): A 5-(4-fluorophenyl)pyridinemethanamine derivative used to treat Parkinson’s disease-associated dyskinesia .
  • Levocabastine Hydrochloride (): A 4-fluorophenylcyclohexyl-containing antihistamine, demonstrating the therapeutic relevance of fluorinated cyclohexylamines .
  • Cyclohexenone Derivatives (–10): Exhibit anti-inflammatory and anticonvulsant activities, suggesting that CFMA’s cyclohexyl group may confer similar bioactivity .

Biological Activity

Cyclohexyl(4-fluorophenyl)methanamine, an organic compound with potential pharmaceutical applications, has garnered interest for its biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group attached to a 4-fluorophenyl moiety via a methanamine linkage. Its chemical structure can be represented as follows:

C6H12FC6H4NH2\text{C}_6\text{H}_{12}\text{F}\text{C}_6\text{H}_4\text{NH}_2

This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing various derivatives, it was found to be effective against several bacterial strains. For instance, its minimum inhibitory concentration (MIC) against E. coli and S. aureus was reported to be lower than many conventional antibiotics, suggesting a promising potential for development as an antimicrobial agent.

Compound Target Pathogen MIC (µg/mL)
This compoundE. coli20
This compoundS. aureus15

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has shown significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated IC50 values in the range of 5-20 µM, indicating its effectiveness in inhibiting cancer cell growth.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Findings : The compound exhibited an IC50 of 6.19 µM, significantly lower than standard chemotherapeutic agents like doxorubicin (IC50 = 9.18 µM), highlighting its potential as a therapeutic agent .
  • Study on HepG2 Cells :
    • Objective : To assess the impact on liver cancer cells.
    • Findings : The compound inhibited proliferation with an IC50 value of 5.10 µM, suggesting strong anticancer activity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with specific signaling pathways involved in cell proliferation and survival, particularly those related to angiogenesis and apoptosis . Further research into its molecular targets could elucidate the precise mechanisms at play.

Summary of Biological Activities

Activity Type Target IC50/MIC Values
AntimicrobialE. coli20 µg/mL
AntimicrobialS. aureus15 µg/mL
AnticancerMCF-76.19 µM
AnticancerHepG25.10 µM

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